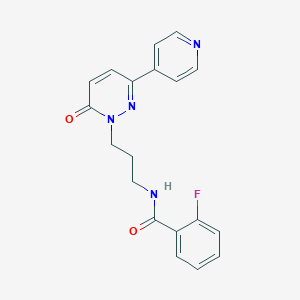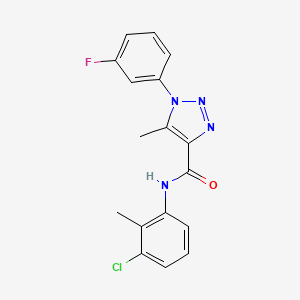![molecular formula C23H18IN3O3S2 B2946696 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 313395-68-5](/img/structure/B2946696.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, also known as ITMB, is a novel small molecule that has been extensively studied for its potential application in various scientific research fields. This compound is a member of the benzamide family and has a complex chemical structure that makes it an interesting target for synthesis and study.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research into thiazole and sulfonamide derivatives has shown significant promise in anticancer applications. One study detailed the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. These derivatives outperformed the reference drug etoposide in some cases, suggesting the potential of thiazole compounds in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Applications
The synthesis of thiazole derivatives has also been explored for antimicrobial applications. A study on N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives reported good antimicrobial activity against various gram-positive and gram-negative bacteria, as well as antifungal activity. This underscores the role of thiazole compounds in addressing resistant microbial strains (Chawla, 2016).
Enzyme Inhibition
Sulfonamide derivatives have been investigated for their enzyme inhibition properties, particularly against carbonic anhydrases. A study on acridine-acetazolamide conjugates found significant inhibition of human carbonic anhydrase isoforms, pointing to the therapeutic potential of these compounds in conditions such as glaucoma and cancer (Ulus et al., 2016).
Synthesis and Structural Studies
The synthesis of thiazole and benzamide derivatives often employs green chemistry approaches, indicating an interest in environmentally friendly methodologies. For instance, the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides highlights the efficiency and sustainability of modern synthetic techniques (Horishny & Matiychuk, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities . These compounds likely interact with key proteins or enzymes in bacterial cells or cancer cells, disrupting their normal function.
Mode of Action
It’s known that thiazole derivatives can block the biosynthesis of certain bacterial lipids , which can lead to the disruption of bacterial cell wall synthesis and eventually cell death. In the context of anticancer activity, these compounds may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .
Biochemical Pathways
Based on the antimicrobial and anticancer activities of similar compounds , it can be inferred that this compound likely affects pathways related to cell wall synthesis in bacteria and cell proliferation in cancer cells.
Result of Action
The result of the action of this compound is likely the inhibition of growth or death of target cells (bacterial or cancer cells) due to the disruption of key cellular processes . This can lead to the reduction or elimination of bacterial infections or cancerous growths.
Eigenschaften
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18IN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVALDUHFOZHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)

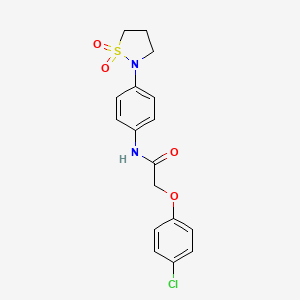
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)

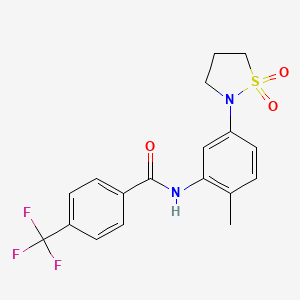
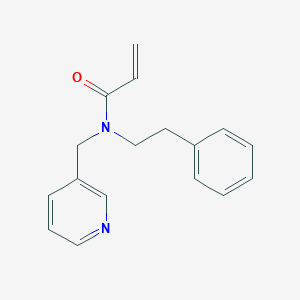

![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)
